molecular formula C15H13BrFNO B5831504 N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide

N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide

Cat. No. B5831504
M. Wt: 322.17 g/mol
InChI Key: UDHGPWVIOWWDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide, also known as BFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFB belongs to the class of benzamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide exerts its inhibitory effects on CK2 and PIM1 by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to their substrate proteins, thereby inhibiting their activity. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2 and PIM1, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for CK2 and PIM1. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide also has good solubility in aqueous solutions, making it easy to handle in the lab. However, N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has some limitations, including its complex synthesis method and high cost. Additionally, N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide. One area of research could be to investigate the potential of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide as a cancer therapy in vivo. Another area of research could be to explore the effects of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide on other protein kinases and cellular processes. Additionally, further studies could be conducted to optimize the synthesis method of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide and to develop more cost-effective methods for its production.
Conclusion:
N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinases CK2 and PIM1, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Although N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has some limitations, including its complex synthesis method and high cost, there are several future directions for research on N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide that could lead to its development as a useful tool in scientific research.

Synthesis Methods

N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide can be synthesized using a multistep process that involves the reaction of 4-bromo-2-fluoroaniline with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide. The synthesis of N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide is a complex process that requires careful handling of the reagents and precise control of reaction conditions.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinases CK2 and PIM1, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-9-3-5-12(10(2)7-9)15(19)18-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHGPWVIOWWDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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